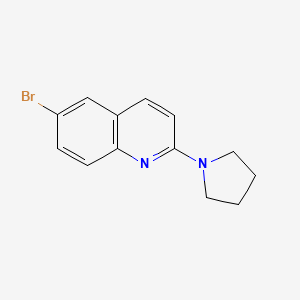
Ethyl 8-bromoquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-bromoquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 8th position and an ethyl ester group at the 6th position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromoquinoxaline-6-carboxylate typically involves the bromination of quinoxaline derivatives followed by esterification. One common method includes the reaction of 8-bromoquinoxaline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
Ethyl 8-bromoquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes.
Major Products Formed
Substitution: Various substituted quinoxaline derivatives.
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Coupling: Biaryl or alkyl-quinoxaline derivatives.
科学的研究の応用
Ethyl 8-bromoquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 8-bromoquinoxaline-6-carboxylate involves its interaction with various molecular targets. The bromine atom and the quinoxaline ring can form strong interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the compound may inhibit tyrosine kinases or other enzymes involved in cell signaling, thereby exerting its biological effects.
類似化合物との比較
Ethyl 8-bromoquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:
Ethyl 6-chloroquinoxaline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 8-methylquinoxaline-6-carboxylate: Similar structure but with a methyl group instead of bromine.
Ethyl 6-nitroquinoxaline-8-carboxylate: Similar structure but with a nitro group instead of bromine.
The presence of the bromine atom in this compound makes it more reactive in substitution reactions compared to its chloro or nitro analogs. This unique reactivity can be advantageous in specific synthetic applications.
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
ethyl 8-bromoquinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3 |
InChIキー |
UBJODHICTLBJSE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


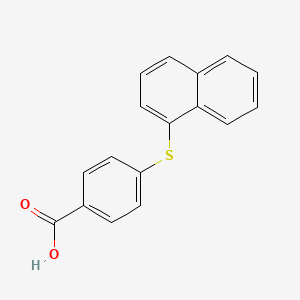

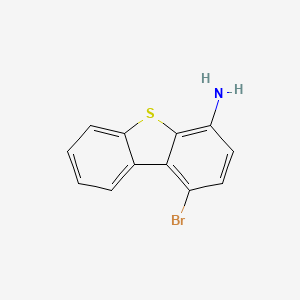
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)

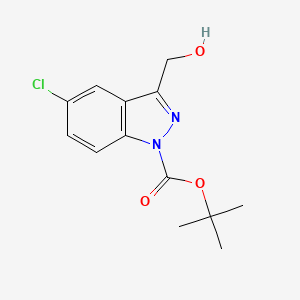

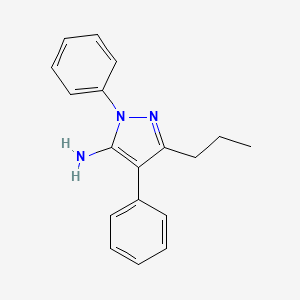


![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)

